5-Bromo-1,1,1,2,2-pentafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,1,1,2,2-pentafluoropentane is an organic compound with the molecular formula C5H6BrF5. It is a colorless to yellow liquid that is used in various chemical applications due to its unique structure and properties . The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its reactivity and usefulness in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1,1,1,2,2-pentafluoropentane can be synthesized through the reaction of pentane with bromine and fluorine sources. One common method involves dissolving pentane in a solvent such as dichloromethane, followed by the addition of bromine and a fluorinating agent like potassium fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with electrophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, ammonia, and various organometallic compounds. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield pentafluoropentanol, while elimination reactions can produce pentafluoropentene .
Scientific Research Applications
5-Bromo-1,1,1,2,2-pentafluoropentane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of fluorinated drugs.
Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 5-Bromo-1,1,1,2,2-pentafluoropentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,2-trifluoroethane
- 1-Bromo-3,3,3-trifluoropropane
- 1-Bromo-4,4,4-trifluorobutane
Uniqueness
5-Bromo-1,1,1,2,2-pentafluoropentane is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other bromofluorinated compounds, which may have fewer fluorine atoms and different reactivity patterns .
Properties
IUPAC Name |
5-bromo-1,1,1,2,2-pentafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJIMUCRCZUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.